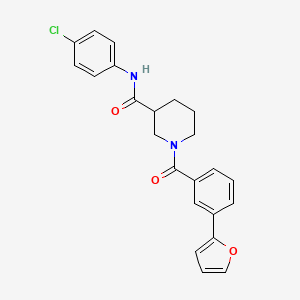

CCG-203971

Vue d'ensemble

Description

CCG-203971 is a second-generation Rho/MRTF/SRF (Rho/myocardin-related transcription factor/serum response factor) pathway inhibitor derived from its predecessor, CCG-1422. It specifically targets the RhoA/C-mediated activation of serum response element (SRE)-driven transcription, with an IC50 of 6.4 μM for SRE-luciferase inhibition . Its primary mechanism involves blocking the nuclear translocation of MRTF-A, a critical coactivator of SRF, thereby suppressing genes associated with fibrosis, cancer metastasis, and epithelial-mesenchymal transition (EMT) . Preclinical studies highlight its efficacy in reducing TGFβ-induced EMT in lens epithelial cells, inhibiting melanoma metastasis by 85–90%, and attenuating aortic dissection (AD) progression in murine models . Notably, this compound exhibits improved potency and reduced cytotoxicity compared to CCG-1423, making it a promising candidate for fibrotic and oncological applications .

Méthodes De Préparation

Synthetic Strategy and Initial Lead Optimization

The development of CCG-203971 originated from its predecessor, CCG-1423, a first-generation MRTF/SRF inhibitor with suboptimal pharmacokinetic (PK) properties . Early efforts aimed to improve metabolic stability by modifying the labile 3-furanylphenyl moiety and secondary carboxamide group . The lead compound 1 (this compound) was synthesized via a modular approach involving:

-

Piperidine-3-carboxamide core formation

-

Coupling with substituted benzoic acids

-

Suzuki-Miyaura cross-coupling for furan incorporation

Key challenges included oxidation susceptibility of the furan ring and piperidine moiety, as well as poor aqueous solubility (13.4 μg/mL) .

Detailed Synthetic Routes

Core Piperidine Carboxamide Synthesis

The piperidine-3-carboxamide core (2 ) was prepared through a Boc-protection strategy. Piperidine-3-carboxylic acid was treated with tert-butoxycarbonyl (Boc) anhydride, followed by coupling with 4-chloroaniline using ethylcarbodiimide (EDC) and hydroxybenzotriazole (HOBt) . Deprotection with trifluoroacetic acid yielded the primary amine intermediate.

Suzuki Coupling for Furan Incorporation

The 3-(2-furyl)benzoyl group was introduced via Suzuki-Miyaura cross-coupling (Scheme 1) :

-

Bromo-heteroaryl carboxylic acids (3 ) reacted with 2-furanylboronic acid under palladium catalysis (Pd(PPh₃)₄, Na₂CO₃).

-

Resulting biaryl carboxylic acids were activated with HATU and coupled to the piperidine carboxamide core.

This step achieved a 65–78% yield across analogs, with this compound showing optimal steric compatibility .

Structural Modifications and Analogs

To address metabolic instability, three key modifications were explored (Table 1) :

| Modification Target | Strategy | Resulting Analog | MLM T₁/₂ (min) | Solubility (μg/mL) |

|---|---|---|---|---|

| Furan oxidation | CF₂ substitution at X | 8a | 4.9 | 2.3 |

| Piperidine oxidation | 5-Fluoropiperidine | 11c | 2.8 | 4.39 |

| Secondary amide hydrolysis | Reverse amide (16 ) or ether (19 ) | 12d | 2.78 | 82.9 |

While 8a (CCG-222740) exhibited improved metabolic stability, this compound retained superior in vitro potency (IC₅₀ = 0.64 μM vs. SRE.L reporter) .

Critical Reaction Conditions and Characterization

Coupling Reactions

-

Amide bond formation : EDC/HOBt in DMF, 0°C to RT, 12–18 hrs .

-

Suzuki conditions : Pd(PPh₃)₄ (5 mol%), K₂CO₃ (2M), dioxane/H₂O (4:1), 80°C .

-

Swern oxidation : Oxalyl chloride/DMSO, -78°C, for ketone intermediate 7 .

Analytical Data for this compound

-

¹H NMR (500 MHz, DMSO-d₆): δ 8.21 (d, J = 8.1 Hz, 1H), 7.89–7.82 (m, 2H), 7.67 (d, J = 7.9 Hz, 1H), 7.54–7.48 (m, 3H), 6.91 (s, 1H), 6.77 (s, 1H), 4.12–3.98 (m, 1H), 3.65–3.52 (m, 2H), 2.91–2.76 (m, 2H), 1.98–1.65 (m, 4H) .

Scale-Up and Process Optimization

Metabolite identification studies revealed major degradation pathways:

To mitigate these, batch processes incorporated:

-

Cryogenic conditions (-20°C) for amide couplings

-

Inert atmosphere (N₂) during Suzuki steps

-

Purification : Reverse-phase HPLC (C18 column, MeCN/H₂O + 0.1% TFA)

Pharmacokinetic Profiling

Comparative PK data highlighted this compound’s limitations and guided further development (Table 5) :

| Compound | Route | AUC (hr·ng/mL) | Cₘₐₓ (μM) | T₁/₂ (h) |

|---|---|---|---|---|

| This compound | IP | 1200 | 14.4 | 1.6 |

| CCG-222740 | PO | 9200 | 2.4 | 4.9 |

The poor oral bioavailability of this compound prompted the development of prodrugs and formulations for localized delivery .

Biological Validation and Efficacy

Despite PK challenges, this compound demonstrated:

Analyse Des Réactions Chimiques

Types of Reactions

CCG-203971 can undergo various chemical reactions, including:

Oxidation: The furanyl group can be oxidized to form furanyl derivatives.

Reduction: The carbonyl group in the benzoyl moiety can be reduced to form alcohol derivatives.

Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products Formed

Oxidation: Furanyl derivatives with additional oxygen functionalities.

Reduction: Alcohol derivatives of the benzoyl moiety.

Substitution: Substituted chlorophenyl derivatives.

Applications De Recherche Scientifique

Antifibrotic Activity

1.1 Mechanism of Action

CCG-203971 inhibits the MRTF/SRF pathway, which plays a critical role in myofibroblast differentiation and function. Myofibroblasts are central to the pathogenesis of fibrosis, contributing to extracellular matrix deposition and tissue scarring. By blocking this pathway, this compound promotes apoptosis in myofibroblasts and reduces collagen synthesis.

1.2 In Vitro Studies

In vitro experiments have demonstrated that this compound effectively prevents TGF-β1-induced myofibroblast differentiation and reduces the expression of fibronectin and other fibrotic markers in lung fibroblasts . The compound has shown cytotoxic effects on various cell lines, with an IC50 value of approximately 0.64 μM for SRE.L .

1.3 In Vivo Studies

In vivo studies using murine models of pulmonary fibrosis have shown that this compound significantly reduces lung collagen content and promotes myofibroblast apoptosis . Similar effects have been observed in models of dermal and liver fibrosis, indicating its broad antifibrotic potential .

Cancer Research

2.1 Inhibition of Tumor Growth and Metastasis

This compound has been investigated for its antitumor properties, particularly in melanoma. It inhibits cellular migration and invasion, leading to reduced tumor growth and metastasis in experimental models . The compound's ability to induce G1 cell-cycle arrest further supports its potential as a therapeutic agent against aggressive cancer phenotypes.

2.2 Case Studies

In a study involving RhoC-overexpressing melanoma cells, treatment with this compound resulted in a marked reduction of lung metastasis size and number, highlighting its efficacy in targeting aggressive cancer traits .

Mechanistic Insights

3.1 Effects on Cellular Dynamics

This compound disrupts actin cytoskeleton dynamics within hepatic stellate cells (HSCs), inhibiting their activation and proliferation while reducing collagen expression . This mechanism is crucial for understanding how the compound can modulate fibrogenesis at a cellular level.

3.2 Histone Modifications

Research indicates that this compound induces histone hyperacetylation, which may play a role in altering gene expression profiles associated with fibrosis and tumorigenesis .

Comparative Efficacy

A comparison of this compound with other inhibitors like CCG-222740 reveals varying potencies against different cell types. For instance, while both compounds exhibit antifibrotic properties, CCG-222740 has shown greater efficacy in reducing αSMA expression compared to this compound .

Summary of Findings

| Application Area | In Vitro Findings | In Vivo Findings |

|---|---|---|

| Antifibrotic Activity | Inhibits TGF-β1-induced differentiation; IC50 ~0.64 μM | Reduces collagen content in lung and liver fibrosis models |

| Cancer Research | Suppresses migration/invasion; induces G1 arrest | Reduces tumor burden in melanoma models |

| Mechanistic Insights | Disrupts actin dynamics; induces histone hyperacetylation | Promotes apoptosis in myofibroblasts |

Mécanisme D'action

The mechanism of action of CCG-203971 involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparaison Avec Des Composés Similaires

Mechanism of Action and Key Findings

Inhibition of MRTF-A/SRF Signaling

CCG-203971 disrupts the RhoA/ROCK/MRTF-A axis by preventing MRTF-A nuclear accumulation. In TGFβ-treated lens epithelial cells, this compound (5 μM) reversed G-actin depletion in nuclei, preserved E-cadherin and β-catenin membrane localization, and reduced α-smooth muscle actin (αSMA) expression by 3.2-fold . Similar effects were observed in hepatic stellate cells (HSCs), where this compound inhibited collagen type I (COL1A2) expression and HSC activation, both in vitro and in vivo .

Antifibrotic and Antimetastatic Effects

- Fibrosis : In systemic sclerosis models, this compound (intraperitoneal administration) reduced skin fibrosis by suppressing MRTF-A/SRF-mediated profibrotic gene expression .

- Metastasis: this compound inhibited PC-3 prostate cancer cell migration (IC50 = 4.2 μM) and reduced melanoma lung metastasis in mice by 90% .

Pharmacokinetic Limitations and Optimization

To address this, structural optimization led to the development of CCG-232601, a derivative with 10-fold higher plasma exposure in mice. At 50 mg/kg orally, CCG-232601 achieved comparable efficacy to this compound (200 mg/kg intraperitoneally) in suppressing radiation-induced skin fibrosis .

This compound vs. CCG-1423

This compound vs. CCG-222740

This compound vs. CCG-232601

Activité Biologique

CCG-203971 is a small-molecule inhibitor targeting the myocardin-related transcription factor (MRTF) and serum response factor (SRF) signaling pathways, which play critical roles in various fibrotic diseases. This compound has garnered attention for its potential therapeutic applications in conditions characterized by excessive fibrosis, such as systemic sclerosis (SSc), pulmonary fibrosis, and liver fibrosis.

This compound functions primarily by inhibiting the MRTF/SRF transcriptional pathway. This pathway is crucial for the expression of genes associated with myofibroblast differentiation and extracellular matrix production. The inhibition of MRTF leads to decreased expression of profibrotic markers such as Connective Tissue Growth Factor (CTGF) , α-smooth muscle actin (α-SMA) , and collagen type I alpha 2 (COL1A2) in various fibroblast models, including those derived from scleroderma patients .

Key Findings on Biological Activity

- Inhibition of Fibroblast Activation : this compound effectively reverses the myofibroblast phenotype induced by transforming growth factor-beta (TGF-β) in scleroderma dermal fibroblasts. In vitro studies demonstrated that treatment with this compound resulted in approximately 50% inhibition of MRTF/SRF target genes at a concentration of 10 µM .

- Cytotoxicity and Proliferation : The compound exhibits dose-dependent cytotoxicity against various cell lines, including human lung fibroblasts (WI-38) and mouse myoblasts (C2C12), with IC50 values around 12 µM . Notably, it selectively blocks the proliferation of scleroderma fibroblasts without affecting normal fibroblasts at similar concentrations .

In Vivo Studies

Research has shown that this compound demonstrates significant antifibrotic activity in vivo. For example:

- Bleomycin-Induced Dermal Fibrosis : In a murine model, this compound was administered concurrently with bleomycin injections, leading to reduced skin thickening and collagen deposition compared to control groups. Histological analyses revealed decreased expression of fibrotic markers and improved tissue architecture .

- Pulmonary and Intestinal Fibrosis Models : this compound has also been tested in models of pulmonary and intestinal fibrosis, showing promising results in reducing fibrotic changes .

Comparative Efficacy

This compound has been compared to other antifibrotic agents like pirfenidone. While pirfenidone requires much higher concentrations to achieve similar effects on gene expression, this compound operates effectively at lower doses, suggesting a potentially more favorable therapeutic profile .

Case Studies

Several studies highlight the efficacy of this compound in clinical contexts:

- Scleroderma Treatment : In patients with systemic sclerosis, this compound reduced the expression of key fibrotic markers in cultured fibroblasts derived from affected tissues, indicating its potential as a therapeutic agent for managing this condition .

- Fibrosis Prevention Post-Surgery : In preclinical models assessing scar tissue formation after surgical procedures, local delivery of this compound significantly improved surgical outcomes by preventing excessive fibrotic tissue formation without causing epithelial toxicity .

Summary Table of Biological Activity

| Parameter | This compound | Pirfenidone |

|---|---|---|

| IC50 (Fibroblasts) | ~10–12 µM | ~300 µM |

| Effect on CTGF Expression | Significant reduction | Moderate effect |

| Effect on α-SMA Expression | Significant reduction | Moderate effect |

| Proliferation Block in SSc Cells | Yes | No |

| In Vivo Efficacy | Yes | Yes |

Q & A

Basic Research Questions

Q. What is the mechanistic basis of CCG-203971 as a Rho/MRTF/SRF pathway inhibitor?

this compound inhibits RhoA/C-mediated activation of serum response element (SRE)-driven transcription by blocking myocardin-related transcription factor (MRTF) nuclear localization, thereby suppressing SRF-dependent gene expression. Key assays include SRE-luciferase reporter systems (IC50 = 6.4 μM) and PC-3 prostate cancer cell migration assays (IC50 = 4.2 μM) .

Q. How is this compound’s anti-migratory activity quantified in vitro?

Standard protocols involve:

- Transwell/wound-healing assays using PC-3 cells treated with this compound (4.2 μM IC50).

- Normalization to vehicle controls (e.g., DMSO) and co-measurement of cytotoxicity via WST-1 assays (no toxicity observed at 100 μM) .

Q. What distinguishes this compound from first-generation inhibitors like CCG-1423?

Structural optimization reduces cytotoxicity while retaining target specificity. For example, this compound shows comparable SRE inhibition (IC50 = 6.4 μM vs. CCG-1423’s 1 μM) but improved tolerability in mice (100 mg/kg, 5-day IP dosing) .

Advanced Research Questions

Q. How to design preclinical studies evaluating this compound’s antifibrotic efficacy?

- In vitro: Treat NIH-3T3 fibroblasts or systemic sclerosis (SSc) patient-derived cells with TGF-β/LPA, then quantify collagen (COL1A1/2), αSMA, and CTGF via qRT-PCR/Western blot. This compound reduces these markers by >50% at 10–25 μM .

- In vivo: Use bleomycin-induced skin fibrosis models in C57BL/6 mice. Dose this compound (e.g., 25 mg/kg IP) post-fibrosis induction; assess histology (Masson’s trichrome) and cytokine profiling (IL-1β, IGF-1) .

Q. How to resolve contradictory IC50 values across cellular contexts?

- Example discrepancy: this compound’s IC50 for SRE inhibition varies between 4.2 μM (PC-3 migration) and 6.4 μM (SRE-luciferase).

- Methodological adjustments:

- Validate using multiple cell lines (e.g., MCF-7, T47D breast cancer cells) .

- Control for serum stimulation (e.g., serum-starved vs. serum-stimulated conditions alter MRTF/SRF activity) .

Q. What strategies mitigate this compound’s short in vivo half-life (~25 minutes)?

- Dosing optimization: Frequent IP administration (e.g., 2–3x daily) to maintain therapeutic plasma levels.

- Formulation: Develop sustained-release nanoparticles or liposomal encapsulation .

Q. How to integrate this compound with Wnt/β-catenin pathway inhibitors?

- Experimental design: Co-treat cells with this compound (4.2 μM) and LiCl (Wnt activator). Use scratch assays to quantify migration in MCF-7/T47D cells.

- Outcome: Synergistic inhibition of migration (e.g., 85–90% reduction vs. single-agent) .

Q. What transcriptomic tools identify this compound’s off-target effects?

- RNA-seq/PRO-seq: Profile global RNA synthesis changes post-treatment (e.g., heat shock genes like Hsp68/70A show Pol II phosphorylation shifts) .

- ChIP-seq: Map MRTF-A/SRF binding to fibrotic/adhesion gene promoters (e.g., ACTA2, COL1A2) .

Q. Methodological Best Practices

- Data validation: Use orthogonal assays (e.g., luciferase + qPCR) to confirm pathway inhibition .

- In vivo power analysis: For fibrosis models, sample sizes of n = 4–17 mice/group are recommended to detect collagen/cytokine reductions .

- Contradiction handling: Cross-reference IC50 values with cell-specific Rho/MRTF pathway activation states (e.g., LPA vs. TGF-β stimulation) .

Propriétés

IUPAC Name |

N-(4-chlorophenyl)-1-[3-(furan-2-yl)benzoyl]piperidine-3-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H21ClN2O3/c24-19-8-10-20(11-9-19)25-22(27)18-6-2-12-26(15-18)23(28)17-5-1-4-16(14-17)21-7-3-13-29-21/h1,3-5,7-11,13-14,18H,2,6,12,15H2,(H,25,27) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HERLZBNILRVHQN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CN(C1)C(=O)C2=CC=CC(=C2)C3=CC=CO3)C(=O)NC4=CC=C(C=C4)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H21ClN2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

408.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.